molecular formula C9H13N3O B12748111 alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile CAS No. 92884-69-0

alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile

Cat. No.: B12748111
CAS No.: 92884-69-0
M. Wt: 179.22 g/mol
InChI Key: GKLNBRBUHCCLOC-BQYQJAHWSA-N
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Description

Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylene bridge, a pyrrolidine ring, and a nitrile group. These functional groups contribute to its reactivity and usefulness in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of dimethylformamide dimethyl acetal (DMFDMA) with a suitable precursor containing an active methylene group. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities while maintaining control over reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include pyrazoles, isoxazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Mechanism of Action

The mechanism of action of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This reactivity is due to the presence of the dimethylamino group, which can donate electron density to the reaction center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

92884-69-0

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-(2-oxopyrrolidin-1-yl)prop-2-enenitrile

InChI

InChI=1S/C9H13N3O/c1-11(2)7-8(6-10)12-5-3-4-9(12)13/h7H,3-5H2,1-2H3/b8-7+

InChI Key

GKLNBRBUHCCLOC-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C(\C#N)/N1CCCC1=O

Canonical SMILES

CN(C)C=C(C#N)N1CCCC1=O

Origin of Product

United States

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